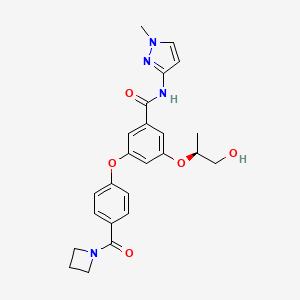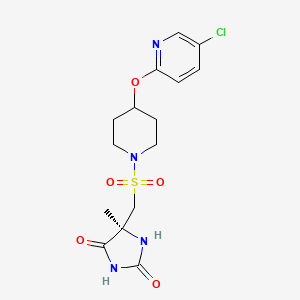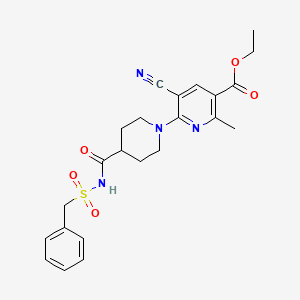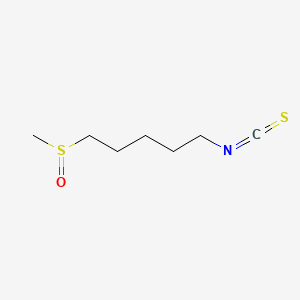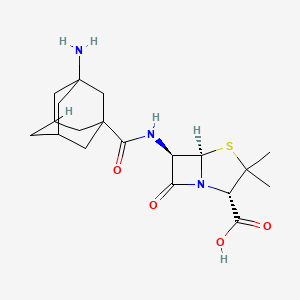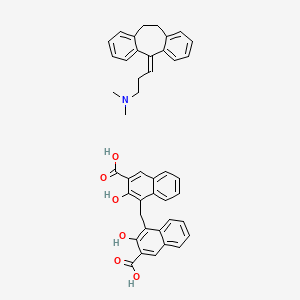
Amitriptyline embonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amitriptyline embonate is a tricyclic antidepressant primarily used to treat major depressive disorder, neuropathic pain, and various other pain syndromes such as fibromyalgia, migraine, and tension headaches . It is a derivative of amitriptyline, which was discovered in the late 1950s by scientists at Merck and approved by the US Food and Drug Administration in 1961 . This compound is known for its efficacy in treating depression and pain, although it is often considered a second-line therapy due to its side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amitriptyline embonate involves several steps, starting from the basic structure of amitriptyline. The process typically includes the following steps:
Formation of the tricyclic ring system: This involves the cyclization of a suitable precursor to form the dibenzocycloheptene structure.
Introduction of the side chain: The side chain containing the dimethylamino group is introduced through a series of reactions, including alkylation and reduction.
Formation of the embonate salt: The final step involves the reaction of amitriptyline with embonic acid to form the embonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions
Amitriptyline embonate undergoes various chemical reactions, including:
Oxidation: Amitriptyline can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of amitriptyline can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amitriptyline derivatives.
Applications De Recherche Scientifique
Amitriptyline embonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its therapeutic effects in treating depression, neuropathic pain, fibromyalgia, and migraine
Mécanisme D'action
The mechanism of action of amitriptyline embonate involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic clefts in the brain. This leads to an increased concentration of these neurotransmitters, enhancing their effects and alleviating symptoms of depression and pain . Amitriptyline also exhibits anticholinergic properties, which contribute to its sedative effects .
Comparaison Avec Des Composés Similaires
Amitriptyline embonate is compared with other tricyclic antidepressants such as:
Nortriptyline: Similar in structure but has a different side chain, leading to variations in pharmacokinetics and side effects.
Imipramine: Another tricyclic antidepressant with a different tricyclic ring system.
Doxepin: Similar in its tricyclic structure but differs in its side chain and therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of efficacy in treating both depression and various pain syndromes, along with its distinct side effect profile .
Propriétés
Numéro CAS |
17086-03-2 |
|---|---|
Formule moléculaire |
C63H62N2O6 |
Poids moléculaire |
943.2 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |
InChI |
InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3 |
Clé InChI |
HBFZQWHVSYYTGA-UHFFFAOYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
50-48-6 (Parent) 130-85-8 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amitriptyline Embonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



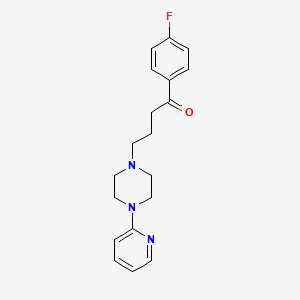
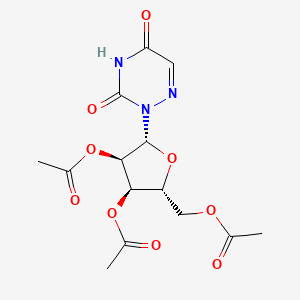
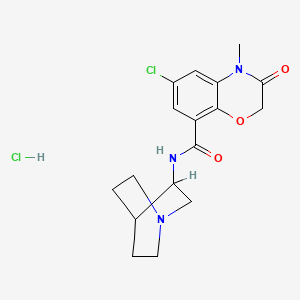
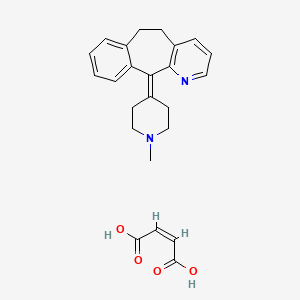
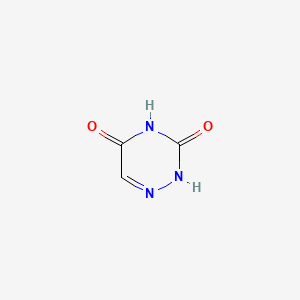
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
